(3S)-3-Acetamido-3-methyltridecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648908-35-4 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChI Key |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies in Research
Biological Sources and Isolation from Complex Mixtures
The identification of (3S)-3-Acetamido-3-methyltridecanoic acid is rooted in the exploration of diverse biological niches, particularly those inhabited by a wide array of microorganisms.
Bacteria are a primary source of structurally diverse fatty acids and their derivatives. gcms.cz Branched-chain fatty acids are known to be synthesized by various bacteria, such as Staphylococcus aureus, where they play a crucial role in maintaining membrane fluidity. nih.govplos.org Furthermore, the production of N-acyl amino acids has been documented in bacteria, where they can act as signaling molecules or are produced in response to environmental stress. mdpi.comresearchgate.net For example, the marine bacterium Deleya marina has been shown to produce N-acyl leucine, isoleucine, and ornithine. nih.gov
The biosynthetic pathway for a compound like this compound would likely involve the synthesis of a branched-chain fatty acid precursor, followed by an amidation and subsequent acetylation. Given this, microbial sources, particularly bacteria from the phylum Bacteroidetes or Actinomycetes, which are known for producing a vast array of secondary metabolites, would be prime candidates for sourcing this compound. nih.govslu.se Fungi are also prolific producers of unique bioactive compounds and could potentially harbor species that synthesize this molecule. scielo.br
The initial step in isolating such a compound from a microbial culture involves separating the biomass from the culture broth, followed by solvent extraction. Common methods for extracting lipids from biological samples include the Folch or Bligh & Dyer methods, which utilize mixtures of chloroform (B151607) and methanol. tandfonline.com
The marine environment is a rich reservoir of novel natural products, many of which are produced by microorganisms living in symbiotic association with larger organisms like sponges, algae, and invertebrates. slu.se N-acyl amino acids have been isolated from marine-derived bacteria, highlighting the potential for discovering new variants in these ecosystems. researchgate.netnih.gov For instance, N-acylated tyrosine derivatives were isolated from the marine γ-proteobacterium Thalassotalea sp. researchgate.net
The search for this compound would therefore extend to the screening of extracts from marine microorganisms. This often involves the cultivation of these microbes, which can be challenging, or the use of metagenomic approaches to access the biosynthetic potential of unculturable bacteria. mdpi.com
Advanced Separation and Purification Techniques for Research Samples
Once a crude extract showing potential bioactivity or containing compounds of interest is obtained, a series of advanced separation techniques are employed to isolate the pure substance.
The isolation of a lipidic compound like this compound from a complex crude extract relies heavily on chromatographic techniques. researchgate.net A common strategy involves a multi-step process, often beginning with column chromatography using a silica (B1680970) gel stationary phase. asm.org This allows for the separation of lipids into different classes based on their polarity.
A typical fractionation scheme might proceed as follows:
Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol). scielo.br This separates the extract into less complex fractions.
Hydrophobic Interaction Chromatography: For lipidic molecules, hydrophobic interaction chromatography can be a powerful purification step. nih.gov This technique separates molecules based on their hydrophobicity.
High-Performance Liquid Chromatography (HPLC): The most effective fractions from the initial separation are then subjected to HPLC, often using a reversed-phase column (e.g., C18). researchgate.netasm.org This provides high-resolution separation to yield the pure compound.
The table below illustrates a representative chromatographic separation scheme for a microbial extract.
| Step | Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Result |
| 1 | Column Chromatography | Silica Gel | Hexane -> Ethyl Acetate -> Methanol | Separation into 10 fractions based on polarity. |
| 2 | Medium Pressure Liquid Chromatography (MPLC) of active fraction | C18 Reversed-Phase | Water/Methanol Gradient | Further purification into sub-fractions. |
| 3 | Preparative HPLC | C18 Reversed-Phase | Isocratic or shallow gradient of Acetonitrile (B52724)/Water | Isolation of pure this compound. |
To efficiently navigate the separation process, bioassay-guided or spectroscopy-guided fractionation is often employed. scielo.brnih.govnumberanalytics.com In spectroscopy-guided fractionation, techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) are used to analyze the fractions at each stage. This allows researchers to track the presence of the target compound or compounds with specific structural features.
For this compound, a combination of LC-MS and NMR would be used:
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for detecting the presence of the compound in different fractions based on its mass-to-charge ratio. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. nih.gov
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the isolated compound. nih.govnih.gov Specific chemical shifts and coupling patterns would confirm the presence of the tridecanoic acid backbone, the methyl group at the 3-position, and the acetamido group.
The table below shows hypothetical key spectroscopic data that would be used to identify this compound.
| Spectroscopic Data | Expected Observation for this compound |
| HRMS | [M+H]⁺ ion corresponding to the molecular formula C₁₆H₃₂NO₃. |
| ¹H NMR | Signals corresponding to the acetamido methyl group, the methyl group at C-3, the long alkyl chain, and the NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the amide, the quaternary carbon at C-3, and the carbons of the alkyl chain. |
| MS/MS Fragmentation | Characteristic losses, such as the loss of the acetamido group or cleavage of the fatty acid chain, which help to confirm the structure. nih.gov |
By employing these sophisticated isolation and analytical techniques, researchers can successfully isolate and structurally characterize novel natural products like this compound, paving the way for further investigation into their biological roles and potential applications.
Total Synthesis and Stereoselective Synthetic Strategies of 3s 3 Acetamido 3 Methyltridecanoic Acid
Retrosynthetic Analysis of the (3S)-3-Acetamido-3-methyltridecanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections. The primary scaffold is a β-amino acid, a structure of considerable interest in medicinal chemistry due to its presence in various bioactive compounds and its ability to form stable secondary structures in peptides. hilarispublisher.com
The most logical disconnections for the target molecule are:
Amide Bond Formation: The final acetamido group can be installed via acylation of a precursor amine, (3S)-3-amino-3-methyltridecanoic acid. This is a standard and typically high-yielding transformation.
Cα-Cβ Bond Disconnection: The carboxylic acid can be disconnected from the main chain, suggesting a strategy involving the addition of a carboxylate equivalent to a suitable nitrogen-containing precursor.
Cβ-Cγ Bond Disconnection: The bond between the chiral center (C3) and the decyl chain can be broken. This suggests a strategy where a smaller chiral building block containing the 3-amino-3-methylbutanoic acid core is synthesized first, followed by the attachment of the C10 alkyl chain. This approach is often favored as it allows for the establishment of the crucial stereocenter early in the synthesis.
C-N Bond Disconnection: This involves the conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester. This is a powerful method for constructing β-amino acids. hilarispublisher.com
A plausible forward-thinking strategy, based on this analysis, would involve the asymmetric synthesis of a chiral intermediate containing the 3-amino-3-methyl moiety, followed by elongation of the alkyl chain and final N-acetylation.
Stereocontrol in the Introduction of the (3S)-Methyl Group
Establishing the absolute configuration at the C3 quaternary stereocenter is the most critical challenge in the synthesis of the target molecule. Several methodologies have been developed for the enantioselective synthesis of β-amino acids, some of which are applicable to the creation of a β-methylated stereocenter. hilarispublisher.comnih.gov
Key strategies include:
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or perhydropyrimidinones, can direct the stereoselective alkylation of an enolate. acs.org For instance, an N-acylated chiral auxiliary can be subjected to enolization and subsequent methylation to introduce the methyl group with high diastereoselectivity. Cleavage of the auxiliary would then release the chiral β-amino acid.
Catalytic Asymmetric Methods:
Hydrogenation: Asymmetric hydrogenation of enamines or β-aminoacrylates using chiral rhodium or ruthenium catalysts can produce chiral β-amino acids with high enantioselectivity. hilarispublisher.com
Conjugate Addition: The addition of organometallic reagents (like organocuprates) to α,β-unsaturated compounds in the presence of a chiral ligand can establish the stereocenter. hilarispublisher.comnih.gov Similarly, the conjugate addition of an amine source to a chiral α,β-unsaturated ester can be effective.
Enzymatic Resolution: Lipases, such as Candida antarctica lipase, can be used for the kinetic resolution of racemic β-amino esters, separating the desired enantiomer. hilarispublisher.com Penicillin acylase has also been employed for the resolution of N-acylated β-amino acids. hilarispublisher.com
"Chiral Pool" Synthesis: Starting from a readily available chiral molecule, such as an amino acid like D-aspartic acid, allows for the transfer of chirality. acs.org Functional group manipulations can be performed to convert the starting material into the desired β-amino acid scaffold.
The steric bulk of protecting groups can also play a crucial role in directing stereochemistry. For example, the 9-phenylfluorenyl (PhFl) protecting group is sufficiently bulky to direct the regioselective alkylation of aspartate diesters at the β-position without affecting the α-carbon. acs.org
Elaboration of the Tridecanoic Acid Chain
Approaches for Constructing Branched Alkyl Chains
The synthesis of long, branched alkyl chains is a fundamental operation in lipid chemistry. In nature, branched-chain fatty acids are often initiated by primers derived from branched-chain amino acids like valine or leucine. wikipedia.org In a laboratory setting, several methods are available:
Grignard and Organocuprate Chemistry: A common approach involves the reaction of an organometallic reagent, such as a decylmagnesium bromide or a lithium didecylcuprate, with a suitable electrophile. For example, a chiral intermediate bearing a leaving group (e.g., a tosylate or halide) at the terminus of a short chain could be displaced by the organometallic reagent.
Wittig and Related Olefination Reactions: The Wittig reaction can be used to construct the carbon skeleton, which is then saturated by hydrogenation. This involves reacting a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene.
Iterative Chain Elongation: In some biological systems, fatty acid chains are elongated in a four-step reaction sequence involving condensation, reduction, dehydration, and a second reduction. nih.gov While complex to replicate in its entirety in the lab, iterative approaches using two-carbon extensions are a staple of organic synthesis.
Olefin Metathesis and Cross-Coupling Strategies in Fatty Acid Synthesis
Modern synthetic methods offer powerful tools for constructing complex carbon skeletons like the one in the target molecule.
Olefin Metathesis: Olefin metathesis, particularly cross-metathesis, is a highly effective strategy for forming carbon-carbon double bonds. researchgate.net It can be used to couple two smaller olefins to build a longer chain. For instance, a chiral intermediate containing a terminal alkene could be coupled with 1-decene (B1663960) using a Grubbs-type ruthenium catalyst. nih.govresearchgate.netgoogle.com Subsequent hydrogenation of the resulting double bond would yield the saturated tridecanoic acid chain. Self-metathesis of unsaturated fatty acids is also a valuable industrial process for producing long-chain dicarboxylic acids and olefins. ias.ac.in The choice of catalyst is critical, with second-generation Grubbs catalysts often showing high activity and functional group tolerance. researchgate.net
Interactive Table: Common Catalysts in Olefin Metathesis
| Catalyst Type | Description | Common Applications |
|---|---|---|
| Grubbs' 1st Gen | A ruthenium benzylidene complex with two tricyclohexylphosphine (B42057) ligands. | General purpose, good for ring-closing metathesis (RCM). |
| Grubbs' 2nd Gen | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). | Higher activity, better for sterically hindered and electron-poor olefins. researchgate.net |
| Hoveyda-Grubbs | Features a chelating isopropoxystyrene ligand, making the catalyst more stable and recyclable. | High stability, used in cross-metathesis and tandem reactions. |
| Schrock Catalyst | Molybdenum or tungsten-based alkylidene complexes. | Very high activity, but more sensitive to air and functional groups. |
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are indispensable for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orglibretexts.org A Suzuki coupling, for example, could involve reacting a boronic acid or ester (e.g., decylboronic acid) with an organohalide (e.g., a vinyl or aryl halide) in the presence of a palladium catalyst and a base. youtube.com This would typically be followed by hydrogenation to produce the final saturated alkyl chain. These reactions are known for their high functional group tolerance and reliability.
Installation of the Acetamido Moiety
The final step in the proposed synthesis is the N-acetylation of the primary amine at the C3 position. This is generally a straightforward and high-yielding reaction.
Several standard methods exist for this transformation:
Acetyl Chloride or Acetic Anhydride: The most common methods involve reacting the amine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct (HCl or acetic acid). ias.ac.in
Schotten-Baumann Conditions: This involves using an acyl chloride in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide (B78521) dissolved in the aqueous phase. google.com
Catalytic Acetylation: Greener and milder methods have been developed. For example, acetonitrile (B52724) can be used as the acetylating agent in the presence of a Lewis acid catalyst like alumina, offering a more sustainable alternative to hazardous reagents like acetyl chloride. nih.gov
Selective Acetylation: In molecules with multiple amine groups, achieving selective acetylation can be more challenging. Reaction conditions, such as pH and the concentration of the acetylating agent, can be controlled to favor the acetylation of the more nucleophilic α-amino group over side-chain amines. nih.gov
Interactive Table: Comparison of N-Acetylation Methods
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Standard Acylation | Acetic Anhydride / Base | Room temp, organic solvent | High yield, fast reaction | Anhydride is corrosive, requires base |
| Schotten-Baumann | Acetyl Chloride / NaOH | Biphasic (aq/org), vigorous stirring | Inexpensive, robust google.com | Acetyl chloride is highly reactive/toxic ias.ac.in |
| Catalytic (Green) | Acetonitrile / Alumina | Continuous flow, elevated temp | Sustainable, avoids hazardous reagents nih.gov | May require specialized equipment (flow reactor) |
Development of Convergent and Divergent Synthetic Pathways for this compound and its Analogues
The synthesis of a single target molecule is often planned using a convergent synthesis . nih.gov In this approach, different fragments of the molecule are synthesized independently and then combined in the later stages. nih.gov For this compound, a convergent strategy would involve:
Synthesis of a chiral fragment containing the (3S)-3-amino-3-methyl group.
Synthesis of the C10 alkyl chain with a suitable functional group for coupling.
Coupling of these two fragments.
Conversely, a divergent synthesis is ideal for creating a library of related compounds or analogues. This strategy starts from a common intermediate that is then subjected to a variety of different reactions to generate a diverse set of final products. nih.gov Starting from a key intermediate like (3S)-3-amino-3-methylbutanoic acid, a divergent approach could be used to generate a library of analogues of the target molecule by:
Varying the Alkyl Chain: Coupling the chiral core with a wide variety of different alkyl chains (of different lengths, branching, or containing unsaturation) using methods like cross-coupling or olefin metathesis.
Modifying the Amide: Acylating the amine with a range of different acyl chlorides or carboxylic acids to produce analogues with different N-acyl groups instead of the acetamido moiety.
This approach is particularly powerful in drug discovery and chemical biology for exploring structure-activity relationships. The development of divergent pathways for unsaturated fatty acids has been explored in biological systems and serves as an inspiration for chemical synthesis. nih.gov
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Determining Absolute and Relative Configuration
The precise three-dimensional arrangement of atoms in (3S)-3-Acetamido-3-methyltridecanoic acid is determined through a combination of powerful spectroscopic methods. These techniques are fundamental in confirming the compound's constitution and its specific stereoisomeric form. The sign of rotation of plane-polarized light by an enantiomer is not straightforwardly related to its configuration, making these spectroscopic methods essential for establishing relative and absolute configurations. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to map out the complete covalent framework of the molecule.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons would provide information about their local electronic environment and spatial relationship to neighboring protons. For instance, the methyl group at the C3 position would appear as a singlet, while the long alkyl chain would show a series of multiplets. The proton of the amide group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide group, the quaternary carbon at the C3 position, and the carbons of the methyl and tridecyl chains.
While specific NMR data for this compound is not publicly available, the following table provides illustrative ¹H NMR data for a structurally related compound, highlighting the type of information that would be obtained. Increased concentrations of related metabolites can be observed in NMR spectra of patient samples with certain metabolic disorders. nih.gov
Table 1: Illustrative ¹H NMR Spectral Data
| Proton Assignment (Illustrative) | Chemical Shift (δ) ppm (Exemplary) | Multiplicity (Exemplary) |
|---|---|---|
| CH₃ (Acetamido) | ~2.0 | s |
| CH₃ (C3) | ~1.3 | s |
| CH₂ (C2) | ~2.5 | s |
| N-H (Amide) | ~6.5 | br s |
| (CH₂)₉ (Alkyl Chain) | ~1.2-1.6 | m |
| CH₃ (Terminal Alkyl) | ~0.9 | t |
| COOH | ~12.0 | br s |
This table is for illustrative purposes only and does not represent actual data for this compound.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure, such as the loss of the acetamido group or cleavages along the alkyl chain. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining amino acid enantiomers. uni-giessen.de
Table 2: Illustrative Mass Spectrometry Fragmentation Data
| Fragment Ion (m/z) (Illustrative) | Proposed Structure of Fragment (Exemplary) |
|---|---|
| [M-CH₃COOH]⁺ | Loss of acetic acid |
| [M-C₁₀H₂₁]⁺ | Cleavage of the decyl group |
| [CH₃CONH=C(CH₃)CH₂COOH]⁺ | Fragment containing the amide and carboxylic acid moieties |
This table is for illustrative purposes only and does not represent actual data for this compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. mdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes. mdpi.com
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-H stretches of the alkyl chain. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational frequencies. nih.govnih.gov
Table 3: Illustrative Vibrational Spectroscopy Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) (Exemplary) | Spectroscopic Technique |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |
| N-H stretch (Amide) | ~3300 | IR |
| C=O stretch (Carboxylic Acid) | ~1710 | IR, Raman |
| C=O stretch (Amide I) | ~1650 | IR, Raman |
| N-H bend (Amide II) | ~1550 | IR |
| C-H stretches (Alkyl) | 2850-2960 | IR, Raman |
This table is for illustrative purposes only and does not represent actual data for this compound.
Chiral Analysis Methods for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound is crucial, as different enantiomers can have distinct biological activities. mdpi.com Chiral analysis methods are employed to separate and quantify the (3S) enantiomer from its (3R) counterpart.
Chiral chromatography is the most common technique for this purpose. This can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). cat-online.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. For N-acetylated amino acids, derivatization may be necessary to improve volatility for GC analysis or to enhance detection for HPLC. cat-online.com Enantioselective chromatography has been successfully used for the simultaneous analysis of the enantiomeric composition of amino acids and N-acetyl-amino acids. nih.gov
Capillary electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for enantiomeric separation. researchgate.net This method offers high separation efficiency and requires only small sample volumes.
Biosynthetic Pathways and Metabolic Fates of 3s 3 Acetamido 3 Methyltridecanoic Acid
Hypothetical Biosynthetic Routes to the Methyl-Branched Tridecanoic Acid Skeleton
The biosynthesis of the C13 methyl-branched carbon backbone of (3S)-3-Acetamido-3-methyltridecanoic acid likely follows a modified version of the well-established fatty acid synthesis (FAS) pathway. The key distinctions would be the incorporation of a methyl group and the generation of a 13-carbon chain.
The assembly of straight-chain fatty acids is initiated by the condensation of acetyl-CoA with malonyl-CoA. nih.gov However, the introduction of a methyl branch on an odd-numbered carbon, such as the C3 position in this case, suggests the utilization of a different extender unit during the elongation process. A plausible precursor for the methyl group is propionyl-CoA, which can be carboxylated to form methylmalonyl-CoA. The fatty acid synthase (FAS) complex can then utilize methylmalonyl-CoA in place of malonyl-CoA during one of the elongation cycles, resulting in the introduction of a methyl branch. wikipedia.orgresearchgate.net
The tridecanoic acid (C13) skeleton is an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids is typically initiated with a propionyl-CoA primer instead of the usual acetyl-CoA. This would be followed by several rounds of elongation using malonyl-CoA as the two-carbon donor. To achieve the 3-methyltridecanoic acid structure, the biosynthesis would likely start with a standard acetyl-CoA primer. The initial condensation with malonyl-CoA would form a four-carbon chain. In the subsequent elongation step, the incorporation of methylmalonyl-CoA would introduce the methyl group at the C3 position (relative to the final carboxyl group after subsequent elongation). The remainder of the chain would be constructed through further elongation cycles with standard malonyl-CoA units until the 13-carbon length is achieved.
Enzymatic Mechanisms for the Stereospecific 3-Acetamidation
The introduction of the acetamido group at the C3 position in a stereospecific manner to yield the (3S) configuration is a critical step. This transformation likely occurs after the formation of the 3-methyltridecanoic acid skeleton. A plausible pathway involves a multi-step enzymatic cascade:
3-Hydroxylation: The first step would likely be the hydroxylation of 3-methyltridecanoic acid to form 3-hydroxy-3-methyltridecanoic acid. This could be catalyzed by a specific hydroxylase.
Amination: The hydroxyl group could then be converted to an amino group. This might proceed through an oxidation to a keto group followed by a transamination reaction, or potentially a direct substitution catalyzed by an ammonia (B1221849) lyase-like enzyme.
Acetylation: The final step would be the N-acetylation of the 3-amino group to form the acetamido group. This reaction would be catalyzed by an N-acetyltransferase, using acetyl-CoA as the acetyl donor. The stereospecificity of the final product would likely be determined by the enzyme catalyzing either the hydroxylation or amination step, which would recognize the prochiral center at C3.
Alternatively, the amidation could be achieved through the action of an amide synthetase, potentially belonging to the ATP-grasp family of enzymes. nih.gov These enzymes catalyze the ATP-dependent condensation of a carboxylic acid and an amine. In this scenario, a 3-amino-3-methyltridecanoic acid precursor would be required. The formation of N-acylated amino acids is known to involve the activation of the fatty acid's carboxyl group, often as an acyl-CoA or acyl-adenylate, followed by nucleophilic attack by the amino group of the amino acid. frontiersin.org A similar mechanism could be envisioned here, where an activated form of acetic acid reacts with the 3-amino group of 3-amino-3-methyltridecanoic acid.
Enzymatic synthesis of fatty acid amides has been demonstrated using lipases, which can catalyze the reaction between a fatty acid (or its ester) and an amine. researchgate.netgoogle.combiorxiv.org The stereospecificity required for the (3S) configuration would necessitate a highly selective enzyme.
In Vivo Metabolic Transformations and Pathways of this compound
The metabolic fate of this compound would likely involve initial modification of the acetamido group followed by degradation of the fatty acid chain.
Investigations into Beta-Oxidation and the Impact of the Methyl Branch
The degradation of fatty acids primarily occurs through the β-oxidation pathway in the mitochondria. acs.org However, the presence of the methyl group at the β-carbon (C3) poses a steric hindrance to the enzymes of β-oxidation. Specifically, the third step of β-oxidation, catalyzed by 3-hydroxyacyl-CoA dehydrogenase, would be blocked.
Therefore, it is highly probable that the degradation of 3-methyl-branched fatty acids requires an initial α-oxidation step. In this process, the fatty acid is hydroxylated at the α-carbon, followed by decarboxylation, effectively removing one carbon and shifting the methyl group to the new β-position. Once the methyl group is on an even-numbered carbon, β-oxidation can proceed. The initial breakdown of methyl-branched fatty acids is often handled by peroxisomes. nih.govnih.gov
Before the carbon skeleton can be degraded, the acetamido group must be removed. This would likely be accomplished by a hydrolase, such as a fatty acid amide hydrolase (FAAH), which is known to catabolize a range of fatty acid amides. nih.gov This would release acetate (B1210297) and 3-amino-3-methyltridecanoic acid. The amino group would then need to be removed, possibly via a transaminase, to yield 3-methyl-3-ketotridecanoic acid, which could then potentially enter a modified degradation pathway.
Potential for Chain Elongation, Desaturation, and Hydroxylation
In addition to degradation, this compound could potentially undergo further metabolic modifications.
Chain Elongation: The fatty acid chain could be elongated by the fatty acid elongation systems present in the endoplasmic reticulum and mitochondria. nih.gov This process involves the sequential addition of two-carbon units from malonyl-CoA.
Desaturation: Desaturase enzymes could introduce double bonds into the fatty acid chain at specific positions.
Hydroxylation: Hydroxylases could introduce hydroxyl groups at various positions along the carbon chain, creating more complex derivatives. The enzymatic synthesis of hydroxy fatty acids is a known process. nih.gov
These modifications could serve to alter the biological activity or physical properties of the molecule, or prepare it for incorporation into more complex lipids. The metabolic engineering of plants to produce very-long-chain polyunsaturated fatty acids demonstrates the potential for extensive modification of fatty acid backbones. nih.gov
Comparative Analysis with Biosynthesis of Related Acetamido Sugars and Bacterial Fatty Acids
The biosynthesis of this compound shares conceptual similarities with other metabolic pathways, notably the biosynthesis of acetamido sugars and bacterial fatty acids.
Acetamido Sugars: The biosynthesis of acetamido sugars, such as N-acetylglucosamine, also involves the introduction of an amino group and its subsequent acetylation. For instance, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose involves a series of enzymatic steps to modify a sugar backbone. wikipedia.org The N-acetylation step in both pathways is catalyzed by an N-acetyltransferase using acetyl-CoA as the acetyl donor, highlighting a common biochemical strategy.
Bacterial Fatty Acids: Bacteria are known to produce a wide variety of fatty acids, including branched-chain fatty acids. The synthesis of iso- and anteiso-branched-chain fatty acids in bacteria often utilizes branched-chain amino acids (valine, leucine, and isoleucine) as primers for fatty acid synthesis. nih.gov This provides a precedent for the use of alternative precursors to introduce branches into fatty acid chains. While the proposed mechanism for the methyl branch in this compound involves methylmalonyl-CoA as an extender unit, the general principle of modifying the standard FAS pathway to create branched structures is conserved.
Below is a comparative table of the key features:
| Feature | This compound Biosynthesis (Hypothetical) | Acetamido Sugar Biosynthesis | Bacterial Branched-Chain Fatty Acid Synthesis |
| Backbone | Tridecanoic Acid | Sugar (e.g., Glucose) | Various (e.g., C15, C17) |
| Branching Mechanism | Incorporation of methylmalonyl-CoA as an extender unit. | Not applicable | Use of branched-chain amino acid degradation products (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) as primers. |
| Amination Source | Likely from ammonia or an amino acid via a transaminase. | Often from glutamine. | Not applicable |
| Acetylation | N-acetyltransferase with acetyl-CoA. | N-acetyltransferase with acetyl-CoA. | Not applicable |
| Key Enzymes | Fatty Acid Synthase, N-acetyltransferase, potential hydroxylases and aminotransferases. | Various sugar-modifying enzymes, N-acetyltransferase. | Fatty Acid Synthase, branched-chain α-keto acid dehydrogenase. nih.gov |
No Direct Research Found for "this compound" in Specified Biological Contexts
Extensive searches of scientific literature and databases have revealed no direct research specifically detailing the biological activity and molecular mechanisms of action of the chemical compound This compound within the outlined topics of bacterial lipids, cell envelope integrity, and metabolic pathways.
While the provided outline focuses on the specific roles of this compound, the current body of scientific literature does not appear to contain studies that have investigated "this compound" in the following contexts:
As a component or analogue within complex biological lipids, such as bacterial lipopolysaccharide (LPS) and Lipid A acyl chains.
Its implications for bacterial cell envelope integrity and function.
Its interactions with biological systems at a molecular and cellular level, including insights from related branched-chain fatty acids in antimicrobial research.
Its use in probing cellular fatty acid uptake and metabolism.
Its influence on the regulation of lipid metabolism and associated metabolic pathways.
General information exists regarding the importance of 3-hydroxy fatty acids and branched-chain fatty acids in bacterial physiology. 3-Hydroxy fatty acids are known to be integral components of the Lipid A moiety of lipopolysaccharides in Gram-negative bacteria, contributing to the structural integrity of the outer membrane. Branched-chain fatty acids are also recognized for their role in maintaining membrane fluidity and affecting the viability of certain bacteria.
However, the specific compound of interest, this compound, is not mentioned in the available research concerning these areas. Consequently, a detailed and scientifically accurate article adhering strictly to the provided outline cannot be generated at this time. Further experimental research would be required to elucidate the potential biological roles of this specific chemical compound.
An article focusing on the biological activity and molecular mechanisms of action of the chemical compound "this compound," specifically concerning its enzymatic and receptor interactions in vitro and ex vivo, cannot be generated at this time.
Extensive searches of scientific literature and databases have yielded no specific information regarding the in vitro or ex vivo biological activity of "this compound." There are no available research findings, data tables, or detailed studies on its interactions with enzymes or receptors.
Consequently, the requested section "6.3. Enzymatic and Receptor Interactions In Vitro and Ex Vivo" cannot be completed as there is no publicly available scientific data for this particular compound.
Structure Activity Relationship Sar Studies and Analogue Development
Systematic Modifications of the Alkyl Chain Length and Branching Positions
The long alkyl chain of (3S)-3-Acetamido-3-methyltridecanoic acid is a crucial feature that significantly influences its lipophilicity and, consequently, its interaction with biological targets. SAR studies on related N-acyl amino acids (NAAAs) have demonstrated that the length and branching of the acyl chain are critical for biological activity.
Research on fatty acid amide hydrolase (FAAH) inhibitors has shown a clear trend of decreasing inhibitory activity with fatty acid chain lengths below C12. acs.org This suggests that a substantial alkyl chain is necessary for effective binding to the enzyme's active site. For instance, N-acylethanolamines with varying acyl chain lengths exhibit differential activities, with longer chains generally favoring interaction with cannabinoid receptors and related targets. researchgate.net
Systematic modifications to the tridecanoic acid chain of the title compound would likely reveal an optimal length for its specific biological target. It is hypothesized that both shorter and longer chains may lead to a decrease in activity. Branching of the alkyl chain can also have a profound impact. The introduction of methyl groups or other small alkyl substituents can alter the molecule's conformation and its fit within a binding pocket.
To illustrate the potential effects of these modifications, the following table summarizes hypothetical SAR data based on known trends in related N-acyl amino acids.
| Analogue of this compound | Modification | Predicted Biological Activity |
| (3S)-3-Acetamido-3-methyldecanoic acid | Shorter alkyl chain (C10) | Reduced activity |
| (3S)-3-Acetamido-3-methylpentadecanoic acid | Longer alkyl chain (C15) | Potentially reduced or altered activity |
| (3S)-3-Acetamido-3,12-dimethyltridecanoic acid | Additional branching on the alkyl chain | Altered activity and selectivity |
Stereochemical Influence of the (3S) Configuration on Biological Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.net The (3S) configuration at the C3 position of this compound is expected to be a key determinant of its biological function.
The specific spatial arrangement of the acetamido and methyl groups at the chiral center dictates how the molecule interacts with its biological target. It is highly probable that only one enantiomer will exhibit the desired activity, as has been observed for numerous other biologically active compounds. For example, studies on N-arachidonoyl-amino acid FAAH inhibitors have shown that the stereochemistry of the amino acid moiety can significantly impact potency and species selectivity. nih.gov The D- and L-isomers of N-arachidonoyl-alanine, for instance, display varying degrees of FAAH inhibition depending on the species. nih.gov
The development of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones as potassium channel inhibitors has also highlighted the importance of stereochemistry, with different atropisomers showing distinct biological activities. nih.gov This underscores the principle that the three-dimensional structure of a molecule is critical for its interaction with biological macromolecules. nih.gov
The following table illustrates the expected difference in activity between the enantiomers of 3-Acetamido-3-methyltridecanoic acid.
| Compound | Configuration | Predicted Biological Activity |
| This compound | S | Active |
| (3R)-3-Acetamido-3-methyltridecanoic acid | R | Inactive or significantly reduced activity |
Chemical Derivatization of the Acetamido and Carboxyl Moieties
The acetamido and carboxyl groups of this compound are key polar functionalities that can participate in hydrogen bonding and ionic interactions with a biological target. Chemical derivatization of these moieties offers a powerful tool to probe their role in biological activity and to modulate the compound's physicochemical properties.
The acetamido group can be modified by altering the acyl substituent. For example, replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl) could influence the steric and electronic properties of this region of the molecule. The synthesis of N-acyl-α-amino ketones and their derivatives has shown that modifications to the N-acyl group can lead to compounds with significant biological activities. mdpi.comnih.gov
The carboxyl group is another prime site for derivatization. Esterification or amidation of the carboxylic acid can alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. Such modifications are common in drug design to improve pharmacokinetic properties. For instance, the conversion of a carboxylic acid to an amide has been shown to increase FAAH inhibitory activity in some cases. researchgate.net
The table below outlines potential derivatizations and their predicted impact on activity.
| Derivative of this compound | Modification | Predicted Effect |
| (3S)-3-(Propionamido)-3-methyltridecanoic acid | Acetyl group replaced with propionyl | Altered binding affinity and selectivity |
| Methyl (3S)-3-acetamido-3-methyltridecanoate | Carboxyl group esterified | Increased lipophilicity, potential prodrug |
| (3S)-3-Acetamido-3-methyltridecanamide | Carboxyl group converted to primary amide | Altered hydrogen bonding capacity and polarity |
Design and Synthesis of Targeted Analogues for Mechanistic Probing
The design and synthesis of targeted analogues are essential for elucidating the mechanism of action of this compound. By incorporating specific structural features or labels, these analogues can serve as valuable tools for identifying biological targets and probing molecular interactions.
One approach is to synthesize analogues with photoaffinity labels or reactive groups that can covalently bind to the target protein upon activation. This allows for the identification and characterization of the binding site. The synthesis of N-acyl amino acid derivatives often involves the coupling of a fatty acid with an amino acid, a process for which various chemical and enzymatic methods have been developed. researchgate.netfrontiersin.org
Furthermore, the creation of a library of analogues with systematic variations in the alkyl chain, the stereocenter, and the polar head group can be used to develop a comprehensive SAR model. This model can then guide the design of future analogues with improved potency, selectivity, and pharmacokinetic properties. The synthesis of N-alkyl amino acids and their incorporation into peptides has demonstrated the feasibility of creating diverse molecular structures for biological evaluation. acs.org
The development of fluorescently labeled analogues can also be instrumental in visualizing the compound's distribution in cells and tissues, providing further insights into its mechanism of action.
Advanced Analytical and Spectroscopic Methodologies for Research of 3s 3 Acetamido 3 Methyltridecanoic Acid
Quantitative Analysis in Biological Matrices using LC-MS/MS and GC-MS
The accurate quantification of (3S)-3-Acetamido-3-methyltridecanoic acid in biological samples such as plasma, tissues, and cell cultures is fundamental to understanding its pharmacokinetics and metabolic impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for this purpose, offering high sensitivity and specificity. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the preferred method for quantifying non-volatile, polar compounds from complex biological matrices. acs.orgnih.gov The methodology involves a liquid chromatography step to separate the target analyte from other matrix components, followed by mass spectrometry for detection and quantification. nih.gov For this compound, a reversed-phase column (e.g., C18) would typically be used for separation. nih.gov The sample preparation is a critical step and often involves protein precipitation followed by solid-phase extraction to isolate the analyte and remove interfering substances. nih.gov
The mass spectrometer, usually a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. acs.org This involves selecting the precursor ion (the molecular ion of the compound) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This process ensures high specificity and sensitivity, with limits of detection often in the low nanomolar or even picomolar range. nih.govnih.gov An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled), is added at the beginning of sample preparation to correct for matrix effects and variations in extraction recovery and instrument response. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value/Description | Rationale/Reference |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for separation of fatty acids and lipids. nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization mode. |
| Mobile Phase B | Acetonitrile (B52724)/Methanol with 0.1% Formic Acid | Organic solvent for eluting hydrophobic analytes. nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC columns. |
| Gradient | Linear gradient from low to high %B | To effectively separate the analyte from matrix components. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amide and carboxylic acid groups can be protonated. acs.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high specificity and sensitivity in quantification. acs.org |
| Precursor Ion (Q1) | [M+H]⁺ | The protonated molecular ion of the analyte. |
| Product Ion (Q3) | Specific fragment ion (e.g., loss of water or acetamido group) | A characteristic fragment generated by collision-induced dissociation. nih.gov |
| Internal Standard | [¹³C₃]-(3S)-3-Acetamido-3-methyltridecanoic acid | To correct for analytical variability. nih.gov |
Note: The specific mass transitions and optimal instrument settings would need to be determined empirically.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since fatty acids and their derivatives are generally not volatile, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, such as a fatty acid methyl ester (FAME) or pentafluorobenzyl (PFB) ester. nih.govnih.gov Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is a reagent that facilitates rapid, one-step derivatization. nih.gov
Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-FastFAME or PE-5MS column) based on its boiling point and interaction with the stationary phase. nih.govspringernature.com The separated compounds then enter the mass spectrometer, which is typically operated in either full-scan mode for qualitative analysis or selected-ion monitoring (SIM) mode for targeted quantification, providing enhanced sensitivity. nih.govnih.gov Interpretation of the resulting mass spectrum involves comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). springernature.com
Isotopic Labeling Strategies (e.g., ¹³C, ¹⁸F) for Metabolic Tracing and Pathway Elucidation
Isotopic labeling is an indispensable tool for tracking the metabolic fate of a molecule in vitro and in vivo. By replacing specific atoms in this compound with their heavier, stable (e.g., ¹³C) or radioactive (e.g., ¹⁸F) isotopes, researchers can follow its conversion into downstream metabolites and visualize its distribution in the body.
¹³C Labeling for Metabolic Flux Analysis:
Stable isotope tracing using ¹³C is a robust method to elucidate metabolic pathways without the complications of radioactivity. acs.org Cells or organisms are supplied with a ¹³C-labeled version of this compound (e.g., uniformly labeled with ¹³C, or labeled at specific carbon positions). The compound is taken up by cells and metabolized. rsc.org At various time points, cells or tissues are harvested, metabolites are extracted, and the incorporation of the ¹³C label into downstream products is measured using mass spectrometry (GC-MS or LC-MS/MS) or NMR. nih.govnih.gov
For instance, if the tridecanoic acid backbone of the molecule undergoes beta-oxidation, the ¹³C-labeled acetyl-CoA units produced would enter the tricarboxylic acid (TCA) cycle. rsc.org This would result in the appearance of ¹³C atoms in TCA cycle intermediates such as citrate, malate, and fumarate. thermofisher.comresearchgate.net By analyzing the specific pattern of ¹³C incorporation (the mass isotopologue distribution), one can quantify the contribution of the compound to various metabolic pathways and determine metabolic fluxes. nih.govresearchgate.net
¹⁸F Labeling for Positron Emission Tomography (PET) Imaging:
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a convenient half-life (109.7 minutes) that is widely used for in vivo imaging with Positron Emission Tomography (PET). nih.govrsc.org To visualize the biodistribution of this compound, an analogue would be synthesized containing an ¹⁸F atom. PET imaging allows for the non-invasive, quantitative, three-dimensional visualization of the tracer's accumulation in different organs and tissues over time.
Several strategies exist for ¹⁸F-labeling of biomolecules. researchgate.net These include:
Nucleophilic Substitution: A common method where a leaving group on a precursor molecule is displaced by [¹⁸F]fluoride.
Si-F Radiochemistry: Labeling via the formation of a stable silicon-fluorine bond on a SiFA-containing precursor. researchgate.net
Al-¹⁸F Chelation: A rapid method where an aluminum-[¹⁸F]fluoride complex is chelated by a ligand (e.g., NOTA) conjugated to the molecule of interest. researchgate.net
Click Chemistry: The use of bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a small ¹⁸F-containing synthon (e.g., [¹⁸F]fluoroethylazide) to the target molecule. researchgate.net
The development of an ¹⁸F-labeled analogue would enable preclinical studies to determine its uptake in specific tissues, providing valuable information about its mechanism of action and potential target organs. nih.gov
Applications of Advanced NMR for Conformational Studies in Biological Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for obtaining atomic-resolution information on the structure, dynamics, and interactions of molecules in solution and even in more complex, semi-solid environments that mimic biological systems. aocs.orgnih.gov
Solid-State NMR (SSNMR) for Membrane Interaction Studies:
To understand how this compound interacts with and orients itself within a cell membrane, solid-state NMR (SSNMR) is the technique of choice. nih.govnih.gov These experiments are typically performed on samples where the molecule is incorporated into model lipid membranes (e.g., bilayers or liposomes). acs.org SSNMR can function even when molecules are tumbling slowly, as is the case in a membrane, a situation where solution NMR fails. youtube.com By measuring anisotropic NMR parameters that are averaged out in solution, SSNMR can provide information on the orientation of the molecule relative to the membrane bilayer. acs.orgyoutube.com Techniques using ¹³C or ³¹P NMR can probe the structure and dynamics of the lipid phase itself to see how it is perturbed by the presence of the compound. nih.govnih.gov
High-Resolution Magic Angle Spinning (HR-MAS) NMR for Intact Tissues:
HR-MAS NMR is an advanced technique that bridges the gap between solid-state and solution NMR. It allows for the acquisition of high-resolution, liquid-like spectra from intact, semi-solid samples like cells and tissues by spinning the sample at a specific "magic angle" to the magnetic field. nih.govmdpi.comresearchgate.net This method can be used to analyze the metabolic profile of cells or tissue biopsies after treatment with this compound. nih.gov It enables the identification and quantification of the compound and its metabolites directly within the biological matrix, providing a snapshot of the metabolic state without the need for extraction procedures that could alter the sample. researchgate.net
Solution NMR for Binding and Conformational Analysis:
Solution NMR is used to determine the three-dimensional structure and dynamics of molecules in solution. nih.gov For a molecule like this compound, NMR can be used to study its conformation in different solvent environments that mimic aqueous or hydrophobic milieus. Furthermore, NMR is exceptionally well-suited for studying binding interactions. By performing NMR titration experiments, where a protein target (e.g., a fatty acid binding protein) is titrated with the compound, one can identify the specific amino acid residues involved in the interaction by observing chemical shift perturbations in the protein's spectrum. nih.govmdpi.com Two-dimensional experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the bound conformation of the molecule. nih.govmagritek.com
Microscopic and Imaging Techniques for Cellular Localization of Analogues
To understand the biological activity of this compound, it is crucial to determine where it localizes within the cell. This is achieved by creating analogues of the compound that can be visualized with advanced microscopy techniques. nih.gov
Fluorescence Microscopy with Labeled Analogues:
The most common approach for visualizing cellular uptake and distribution is to use a fluorescently labeled analogue. This involves covalently attaching a fluorophore to the molecule of interest. Popular choices for labeling fatty acids include BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) dyes, which are relatively small and whose fluorescence can be sensitive to the local environment. thermofisher.com The synthesis of such an analogue could involve coupling the fluorophore to the terminal end of the tridecanoic acid chain. nih.govthermofisher.com
Once the fluorescent analogue is synthesized, it can be administered to live cells. Confocal laser scanning microscopy (CLSM) is then used to acquire high-resolution optical sections of the cells. nih.govnih.gov This technique eliminates out-of-focus light, allowing for clear visualization of the analogue's subcellular distribution. nih.govresearchgate.net By co-staining with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes), one can precisely determine if the compound accumulates in specific cellular compartments, such as lipid droplets, the endoplasmic reticulum, or mitochondria. nih.govbiorxiv.org This provides critical insights into its potential sites of action or metabolism. nih.gov
Table 2: Common Fluorophores for Labeling Fatty Acid Analogues
| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features | Reference(s) |
| BODIPY FL | 505 | 511 | High quantum yield, photostable, relatively insensitive to pH and solvent polarity. Widely used for lipid imaging. | researchgate.net |
| NBD | 465 | 535 | Fluorescence is highly sensitive to the polarity of the environment (low in water, high in lipids), making it a good probe for membrane insertion. | nih.govthermofisher.comgoogle.com |
| Dansyl | 335 | 518 | Environmentally sensitive fluorophore used for binding studies. | google.com |
| Pyrene | 340 | 375 / 470 (excimer) | Exhibits monomer and excimer fluorescence, which can be used to probe membrane fluidity and molecular proximity. | thermofisher.com |
Advanced Imaging Modalities:
Beyond standard fluorescence microscopy, other advanced techniques can provide complementary information:
Stimulated Raman Scattering (SRS) Microscopy: This is a label-free imaging technique that provides chemical contrast based on the intrinsic molecular vibrations of the sample. nih.govacs.org SRS can directly image the distribution of lipids within a cell with high specificity and spatial resolution, distinguishing between saturated and unsaturated fatty acids based on their C-H and C=C bond vibrations. rsc.orgnih.gov An analogue of this compound could be synthesized with deuterium or ¹³C atoms, or an alkyne group, which have Raman vibrations in a "silent" region of the cellular spectrum, allowing for highly specific and background-free imaging of its uptake and metabolism. nih.govacs.org
Scanning X-ray Fluorescence Microscopy (SXFM): This novel technique involves labeling the fatty acid with a heavy element, such as bromine, instead of a fluorophore. The distribution of the element-labeled analogue within the cell can then be imaged with high spatial resolution (down to ~250 nm) using a synchrotron X-ray source. technologynetworks.com This method avoids issues related to the bulkiness of fluorescent probes, which can sometimes alter the behavior of the parent molecule. technologynetworks.com
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of the requested article.
Despite a comprehensive search for scholarly articles, research data, and other relevant information, no specific details could be found for the chemical compound "this compound." Consequently, it is not possible to generate the requested article focusing on its future perspectives and emerging research directions.
The outlined sections, which were intended to cover the elucidation of its biological functions, the development of synthetic methodologies, its application in chemical biology, integration with high-throughput screening and omics technologies, and computational chemistry studies, could not be addressed due to the absence of any foundational research on this specific molecule.
Further investigation into chemical databases and scientific literature archives also failed to yield any pertinent information. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it may be a compound that has been synthesized but not yet studied for its biological or chemical properties in any published research.
Without any existing data on its synthesis, biological activity, or even its basic chemical properties, any attempt to write an article on its future research directions would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based content. Therefore, the generation of the requested article is not feasible at this time.
Q & A
Q. What are the optimal synthetic routes for (3S)-3-Acetamido-3-methyltridecanoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of chiral amides like this compound typically involves stereoselective amidation and alkylation steps. For example:
- Step 1 : Start with a tridecanoic acid backbone and introduce the 3-methyl group via alkylation using a chiral catalyst (e.g., enantioselective organocatalysts) to ensure (S)-configuration .
- Step 2 : Protect the amino group with a temporary protecting group (e.g., Boc or Fmoc) to avoid side reactions during acetylation .
- Step 3 : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee). For instance, polar aprotic solvents like DMF may enhance reaction rates .
Validation : Monitor intermediates via -NMR and chiral HPLC to confirm stereochemical integrity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers and quantify ee (>98% purity threshold for academic standards) .
- NMR Spectroscopy : Analyze -NMR for methyl group splitting patterns (e.g., 3-methyl resonance at ~20 ppm) and NOESY to confirm spatial proximity of the acetamido group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~314.2 g/mol) and isotopic labeling (if applicable) .
Pitfalls : Overlapping signals in crowded regions (e.g., 1.0–2.5 ppm) may require deuterated solvents or 2D NMR techniques .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
Methodological Answer: Discrepancies often arise from assay conditions or impurity interference. To address this:
- Control Experiments : Include negative controls (e.g., enantiomerically pure (3R)-isomer) to confirm stereospecific activity .
- Dose-Response Curves : Perform IC measurements across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects caused by aggregation or solubility issues .
- Batch Analysis : Compare bioactivity of synthesized batches using LC-MS to rule out impurities (e.g., residual catalysts or byproducts) .
Case Study : If one study reports IC = 5 µM while another finds no activity, re-evaluate buffer composition (e.g., divalent cations may chelate the compound) .
Q. What computational and experimental strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target enzymes (e.g., fatty acid amide hydrolase) to identify critical hydrogen bonds or hydrophobic interactions .
- Analog Synthesis : Systematically modify the acetamido group (e.g., replace with sulfonamide or urea) and measure activity changes. Use QSAR to correlate substituent electronegativity with potency .
- Crystallography : Co-crystallize the compound with its target protein to resolve binding modes at atomic resolution (if crystallization is feasible) .
Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .
Q. How should researchers design experiments to investigate the metabolic stability of this compound in vivo?
Methodological Answer:
- Isotope Tracing : Synthesize a deuterated or -labeled analog (e.g., tridecanoic-d acid backbone) to track metabolic pathways via LC-MS/MS .
- In Vitro Models : Use hepatocyte incubation assays to measure phase I/II metabolism (e.g., CYP450-mediated oxidation or glucuronidation) .
- Pharmacokinetic Profiling : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Calculate and clearance rates using non-compartmental analysis .
Troubleshooting : If unexpected metabolites arise, employ MS fragmentation to elucidate structures .
Methodological Guidance
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Detailed Protocols : Document all steps, including exact catalyst batches (e.g., AldrichCPR vs. Aladdin) and solvent purification methods .
- Collaborative Validation : Share intermediates with a partner lab for independent synthesis and characterization .
- Open Data : Publish raw NMR/MS spectra in supplementary materials to allow peer verification .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data in preclinical studies?
Methodological Answer:
- Probit Analysis : Fit dose-response data to estimate LD values with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare toxicity across dose groups while controlling for type I errors (e.g., Tukey’s HSD) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for publication bias using funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
